Product packaging for Pentafluorophenyl isocyanate(Cat. No.:CAS No. 1591-95-3)

Pentafluorophenyl isocyanate

Cat. No.: B073828
CAS No.: 1591-95-3
M. Wt: 209.07 g/mol
InChI Key: QXLDBWRLZDBVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pentafluorophenyl isocyanate is a highly reactive and versatile reagent prized in chemical research and development for its strong electron-withdrawing pentafluorophenyl group. Its primary research value lies in its role as a superior derivatizing agent, particularly in analytical chemistry and mass spectrometry. The compound reacts efficiently with amines, alcohols, and thiols to form stable ureas, carbamates, and thiocarbamates. This derivatization enhances the detection and analysis of complex molecules by significantly improving their chromatographic properties and volatility, and by introducing a mass tag that facilitates sensitive identification via mass spectrometric techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7F5NO B073828 Pentafluorophenyl isocyanate CAS No. 1591-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLDBWRLZDBVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166583
Record name Perfluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591-95-3
Record name Pentafluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1591-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of Pentafluorophenyl Isocyanate

Synthesis from Pentafluorophenol (B44920) via Phosgenation or Equivalent Reagents

The most prevalent method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. wikipedia.orgsabtechmachine.com In the case of pentafluorophenyl isocyanate, the direct precursor is pentafluoroaniline. Pentafluorophenol serves as a crucial starting material for producing various pentafluorophenyl compounds, including pentafluoroaniline.

Synthesis of Precursor: Conversion of hexafluorobenzene (B1203771) to pentafluorophenol or pentafluoroaniline.

Phosgenation: Reaction of pentafluoroaniline with phosgene (B1210022) or a phosgene equivalent.

The phosgenation of pentafluoroaniline is the key step for forming the isocyanate group. This reaction can be carried out using highly toxic phosgene gas (COCl₂) or safer, solid, or liquid phosgene equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). rsc.orgnih.gov

The reaction with triphosgene, a common laboratory-scale method, typically involves dissolving the amine (pentafluoroaniline) in an inert solvent, such as dichloromethane (B109758) (DCM), and then adding the triphosgene. rsc.orgresearchgate.netresearchgate.net A tertiary amine base, like triethylamine (B128534) or pyridine, is often required to neutralize the hydrogen chloride (HCl) gas generated during the reaction. nih.govorgsyn.org The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. rsc.org

ReagentPrecursorBaseSolventTypical ConditionsRef
Phosgene (COCl₂)Aromatic AmineN/A (Industrial)Inert (e.g., Toluene)Elevated Temp. nih.gov
DiphosgeneAminated PolymerTertiary AmineN/ASmooth rsc.org
TriphosgeneAromatic AmineTriethylamineDichloromethane-35°C to RT rsc.org
TriphosgeneAmino Acid EsterNaHCO₃ (aq)DichloromethaneIce Bath orgsyn.org

This table presents generalized conditions for isocyanate synthesis using phosgene and its equivalents. Specific parameters may vary based on the substrate.

While direct conversion from pentafluorophenol to the isocyanate is mentioned as a potential route, the phosgenation of the corresponding amine (pentafluoroaniline) is the more established and widely documented method. smolecule.com

Direct Reaction Pathways with Isocyanic Acid

The synthesis of isocyanates can, in some cases, be achieved through the addition of isocyanic acid (HNCO) to alkenes. wikipedia.org However, for aromatic isocyanates, this is not a standard synthetic route. One source suggests that this compound can be produced via the reaction of pentafluorobenzene (B134492) with isocyanic acid, although this pathway is less common compared to phosgenation. smolecule.com Other alternative, non-phosgene routes to isocyanates often involve rearrangement reactions, such as the Curtius, Schmidt, or Lossen rearrangements, which generate an isocyanate intermediate from acyl azides, carboxylic acids, or hydroxamic acids, respectively. wikipedia.orgnih.gov Another emerging phosgene-free method is the reductive carbonylation of nitroarenes. wikipedia.orgacs.org

Advanced Fluorination Techniques for this compound Precursors

The synthesis of this compound is critically dependent on the availability of its highly fluorinated precursors, primarily pentafluorophenol and pentafluoroaniline. These precursors are typically derived from hexafluorobenzene.

Synthesis of Pentafluorophenol: Pentafluorophenol can be prepared from hexafluorobenzene through nucleophilic aromatic substitution. fluorine1.ru Common methods include:

Reaction with Hydroxides: Heating hexafluorobenzene with aqueous potassium hydroxide (B78521) (KOH) in a closed system can produce pentafluorophenol in high yield. nih.gov Another approach involves reacting hexafluorobenzene with a strong base like KOH in a solvent mixture of tert-butanol. google.com

From Pentafluorobenzoic Acid: Commercially available pentafluorobenzoic acid can be converted to pentafluorophenol, offering an alternative route that avoids the use of hexafluorobenzene. fluorine1.ru

Via Alkoxy Intermediates: Hexafluorobenzene can react with alkoxides like lithium t-butoxide to form a t-butyl ether intermediate, which is then cleaved to yield pentafluorophenol. nih.gov

Synthesis of Pentafluoroaniline: Pentafluoroaniline is another key precursor, synthesized through several advanced methods:

From Hexafluorobenzene: The reaction of hexafluorobenzene with sodamide in liquid ammonia (B1221849) allows for the direct amination of the perfluorinated ring. nih.gov A similar reaction using N-t-butyl-lithamide followed by pyrolysis of the N-t-butyl intermediate also yields pentafluoroaniline. nih.gov

From Pentafluorobenzamide: A Hofmann rearrangement of pentafluorobenzamide, using reagents like sodium hydroxide and bromine, provides a high-yield pathway to pentafluoroaniline. chemicalbook.com

From Pentafluoronitrobenzene (B1362553): The reduction of pentafluoronitrobenzene is another common route to obtain pentafluoroaniline. nbinno.com

Mechanistic Studies of this compound Formation Reactions

The formation of isocyanates via the phosgenation of primary amines is a well-studied reaction that proceeds through a two-step mechanism. wikipedia.orgnih.gov

Formation of Carbamoyl (B1232498) Chloride: The primary amine (pentafluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This addition-elimination reaction results in the formation of a carbamoyl chloride intermediate (C₆F₅NHCOCl) and one equivalent of HCl.

Dehydrochlorination: The carbamoyl chloride intermediate is then dehydrochlorinated to form the final isocyanate product. This elimination step is often promoted by heat or the presence of a base (in laboratory syntheses) to neutralize the second equivalent of HCl. rsc.org

Computational studies have been extensively used to investigate the mechanisms of isocyanate reactions, such as urethane (B1682113) formation and cycloadditions. nih.govacs.org These studies provide insights into the transition states and energy barriers of reactions involving the isocyanate group. For instance, theoretical calculations have explored the cyclotrimerization of isocyanates and the reaction mechanisms between isocyanates and alcohols, which are fundamental to polyurethane chemistry. nih.govrsc.org While specific computational studies on the formation of this compound are not widely detailed, the general mechanism for aryl isocyanate formation is well-established and applicable.

Reactivity and Reaction Mechanisms of Pentafluorophenyl Isocyanate

Nucleophilic Addition Reactions

The carbon atom of the isocyanate group (–N=C=O) in pentafluorophenyl isocyanate is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its most common transformations.

This compound readily reacts with alcohols in a nucleophilic addition reaction to form carbamates, also known as urethanes. nih.gov The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a carbamate (B1207046) linkage. semanticscholar.org

The reaction is typically uncatalyzed, but can be accelerated by the presence of catalysts such as tertiary amines or tin compounds. rsc.org The rate of reaction is influenced by the steric hindrance of the alcohol and the solvent used. kuleuven.be The strong electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the isocyanate carbon, making this reaction particularly facile compared to non-fluorinated aryl isocyanates. researchgate.net

Table 1: Carbamate Formation from this compound and Alcohols

Alcohol Product Reaction Conditions
Methanol (B129727)Methyl (pentafluorophenyl)carbamateTypically proceeds at room temperature in a suitable solvent like THF or DCM.
EthanolEthyl (pentafluorophenyl)carbamateSimilar conditions to methanol, reaction is generally rapid.
tert-Butanoltert-Butyl (pentafluorophenyl)carbamateMay require slightly more forcing conditions due to steric hindrance.

This table is illustrative of typical reactions and products.

The reaction between this compound and primary or secondary amines yields substituted ureas. This reaction is generally very rapid and exothermic. commonorganicchemistry.comresearchgate.net The mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by a proton transfer to form the urea (B33335) derivative. commonorganicchemistry.com

This reaction is a common and efficient method for the synthesis of ureas and does not typically require a catalyst. commonorganicchemistry.com The high reactivity of this compound with amines is a direct consequence of the electron-deficient nature of the isocyanate carbon, which is highly susceptible to nucleophilic attack by the basic amine. researchgate.net

Table 2: Urea Formation from this compound and Amines

Amine Product Reaction Conditions
Ammonia (B1221849)(Pentafluorophenyl)ureaReaction with ammonia or an ammonia source.
Aniline1-(Pentafluorophenyl)-3-phenylureaTypically rapid at room temperature in a suitable solvent.
Diethylamine1,1-Diethyl-3-(pentafluorophenyl)ureaForms a trisubstituted urea.

This table is illustrative of typical reactions and products.

The reaction between amines and isocyanates, including this compound, generally follows second-order kinetics, being first order with respect to both the amine and the isocyanate. rsc.orgumn.edu The reaction is typically very fast, with the rate being influenced by the nucleophilicity and steric bulk of the amine, as well as the solvent polarity. umn.edu

For aromatic isocyanates, the reaction mechanism is a direct nucleophilic addition. rsc.org The high reactivity of primary aliphatic amines with aromatic isocyanates can make kinetic studies challenging due to the rapid reaction times. umn.edu While general base catalysis can be observed in some isocyanate reactions, the reaction with amines in many solvents proceeds without catalysis. rsc.org The pronounced electrophilicity of this compound is expected to lead to faster reaction rates compared to phenyl isocyanate under similar conditions.

Carboboration Reactions with Tris(pentafluorophenyl)borane (B72294)

This compound undergoes 1,2-carboboration when reacted with the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃). rsc.orgnih.gov This reaction involves the addition of a C₆F₅ group from the borane (B79455) to the carbon atom of the isocyanate and the boron atom to the oxygen atom. rsc.orgdntb.gov.ua

The product of this reaction is a six-membered heterocyclic compound. rsc.orgnih.gov This transformation is significant as it represents a non-traditional reactivity pattern for isocyanates, moving beyond simple nucleophilic additions. The reaction with heavier group 13 analogues like Al(C₆F₅)₃ and Ga(C₆F₅)₃ can lead to dimerization of the initial carboboration products to form eight-membered heterocycles. rsc.org

Photoinduced Reactions: Carbamoylation of C–H Bonds

In the presence of a photosensitizer such as benzophenone, this compound can be used for the carbamoylation of ethereal C–H bonds upon exposure to light. researchgate.net This reaction allows for the direct functionalization of otherwise unreactive C(sp³)–H bonds.

The proposed mechanism involves the photo-excited sensitizer (B1316253) abstracting a hydrogen atom from the ether, generating an alkyl radical. This radical then adds to the electrophilic carbon of the this compound. Subsequent steps lead to the formation of the carbamoyl (B1232498) group at the position of the original C–H bond. researchgate.net This method provides a direct route to introduce a functional group that can be further elaborated synthetically. researchgate.net

Electrophilic Character and Electron-Withdrawing Effects of the Pentafluorophenyl Moiety

The reactivity of this compound is dominated by the strong electrophilic character of the isocyanate carbon atom. This electrophilicity is significantly enhanced by the powerful electron-withdrawing inductive and mesomeric effects of the pentafluorophenyl (C₆F₅) group. researchgate.netresearchgate.net

The five fluorine atoms on the aromatic ring are highly electronegative, leading to a substantial polarization of the C-F bonds and a strong inductive withdrawal of electron density from the phenyl ring. This, in turn, withdraws electron density from the isocyanate group, making the carbon atom more positive and thus more susceptible to nucleophilic attack. researchgate.net This effect is responsible for the high reactivity of this compound in nucleophilic addition reactions with alcohols and amines, often leading to faster reaction rates compared to phenyl isocyanate or other aryl isocyanates with electron-donating or less electron-withdrawing substituents. researchgate.net

Catalytic Reactions Involving this compound

This compound (PFPI) exhibits a wide range of reactivity, which can be effectively harnessed and controlled through various catalytic methods. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. Catalysts play a crucial role in modulating this reactivity, enabling the synthesis of a diverse array of small molecules and polymers with tailored properties. This section explores the key catalytic strategies employed in reactions involving this compound, including organocatalysis, Lewis acid catalysis, Brønsted acid catalysis, and transition metal catalysis.

Organocatalyzed Polyaddition Reactions

Organocatalysis has emerged as a powerful tool in polymer chemistry, offering a metal-free alternative for the synthesis of polyurethanes. In the context of this compound, both basic and acidic organocatalysts have been shown to be effective in promoting polyaddition reactions.

Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are known to catalyze the reaction between isocyanates and alcohols. The mechanism involves the activation of the alcohol by the basic catalyst, which increases its nucleophilicity. The deprotonated alcohol then attacks the electrophilic carbon of the isocyanate, forming a urethane (B1682113) linkage. The catalyst is regenerated in the process, allowing for a catalytic cycle. Computational studies on the DBU-catalyzed reaction of phenyl isocyanate and methanol indicate that the catalyst significantly lowers the activation energy of the reaction. researchgate.net

Conversely, strong organic acids can also effectively catalyze polyurethane formation. For instance, the triflic acid-catalyzed polyaddition of a diol containing a pentafluorophenyl ester with diisocyanates has been demonstrated to produce high molecular weight polyurethanes. researchgate.net The proposed mechanism for acid catalysis involves a dual activation pathway where the acid activates both the isocyanate and the alcohol.

A theoretical investigation into the acid-catalyzed urethane formation suggests that the acid can activate the isocyanate by protonating either the nitrogen or the oxygen atom. The study revealed an unexpected preference for N-activation over O-activation. researchgate.net The acid also activates the alcohol through hydrogen bonding, increasing its reactivity. This dual activation facilitates the nucleophilic attack of the alcohol on the isocyanate, leading to the formation of the urethane bond. The catalytic efficiency is dependent on both the strength of the acid and the nucleophilicity of its conjugate base. researchgate.net

Lewis Acid Catalysis

Lewis acids are highly effective in activating this compound towards various transformations. Among the most studied Lewis acids for this purpose is tris(pentafluorophenyl)borane, B(C₆F₅)₃, a strong and sterically hindered Lewis acid. semanticscholar.org

The reaction of isocyanates with B(C₆F₅)₃ can lead to a 1,2-carboboration of the C=O bond of the isocyanate. semanticscholar.orgrsc.orgdntb.gov.ua In this reaction, a pentafluorophenyl group from the borane is transferred to the carbonyl carbon of the isocyanate, while the boron atom coordinates to the carbonyl oxygen. This results in the formation of a six-membered heterocyclic compound. rsc.org The mechanism involves the initial coordination of the Lewis acidic boron to the oxygen of the isocyanate, which increases the electrophilicity of the carbonyl carbon and facilitates the intramolecular migration of a C₆F₅ group.

B(C₆F₅)₃ has also been utilized as a catalyst for the reduction of isocyanates in the presence of silanes. mdpi.com The proposed mechanism involves the activation of the Si-H bond by the Lewis acid, followed by hydride transfer to the isocyanate carbon.

The catalytic activity of B(C₆F₅)₃ is attributed to its strong Lewis acidity and the unique properties of the pentafluorophenyl groups, which contribute to its stability and catalytic turnover.

Brønsted Acid Catalysis

Brønsted acids are effective catalysts for reactions involving isocyanates, including polyaddition reactions to form polyurethanes. Strong Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid), have been shown to promote the formation of polyurethanes under mild conditions. researchgate.net

The mechanism of Brønsted acid catalysis in urethane formation is believed to proceed through a dual activation mechanism. researchgate.net The acid catalyst activates the isocyanate by protonating it, which increases the electrophilicity of the carbonyl carbon. Computational studies have suggested that protonation on the nitrogen atom of the isocyanate is energetically more favorable than protonation on the oxygen atom. researchgate.net

Simultaneously, the Brønsted acid activates the alcohol nucleophile through hydrogen bonding. This dual activation facilitates the attack of the alcohol on the activated isocyanate, leading to the formation of a tetrahedral intermediate that then rearranges to the stable urethane linkage. The efficiency of the catalysis is influenced by the acidity of the Brønsted acid and the stability of the resulting conjugate base. researchgate.net This methodology has been particularly useful in expanding the range of functional monomers that can be polymerized, including those that are sensitive to base catalysis. researchgate.net

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cycloadditions)

Transition metals, particularly palladium, are versatile catalysts for a variety of transformations involving isocyanates. Palladium-catalyzed reactions of aryl isocyanates can lead to the formation of a diverse range of heterocyclic compounds through cycloaddition reactions.

While specific examples detailing the palladium-catalyzed cycloaddition of this compound are not abundant in the reviewed literature, the general mechanism for such reactions with aryl isocyanates can be considered. A plausible catalytic cycle would begin with the oxidative addition of a suitable substrate to a Pd(0) complex. This is followed by the insertion of the isocyanate into a palladium-carbon or palladium-hydride bond. The resulting intermediate can then undergo further transformations, such as migratory insertion or reductive elimination, to form the final cycloadduct and regenerate the Pd(0) catalyst.

For example, palladium-catalyzed reactions of aryl halides with sodium cyanate (B1221674) can generate aryl isocyanate intermediates in situ, which can then be trapped by alcohols to form N-aryl carbamates. mit.edu This demonstrates the ability of palladium to catalyze reactions involving the formation and subsequent reaction of isocyanate functionalities. The versatility of palladium catalysis allows for the construction of complex molecular architectures from readily available starting materials.

Polymerization Mechanisms and Kinetics of Isocyanates

The polymerization of isocyanates can proceed through various mechanisms, with anionic polymerization being one of the most extensively studied and controlled methods. The electron-deficient nature of the isocyanate group makes it susceptible to nucleophilic attack, which is the basis for its anionic polymerization.

The anionic polymerization of isocyanates is typically initiated by strong nucleophiles such as organometallic compounds (e.g., n-butyllithium) or alkali metal alkoxides. The initiation step involves the addition of the initiator to the carbonyl carbon of the isocyanate monomer, generating an amidate anion as the active propagating species.

Propagation then proceeds by the sequential addition of monomer units to the growing polymer chain. The rate of propagation is influenced by factors such as the nature of the solvent, the counter-ion, and the temperature. In polar solvents, the polymerization is generally faster due to the stabilization of the separated ion pairs.

A key challenge in the anionic polymerization of isocyanates is the potential for a back-biting reaction, where the active chain end attacks a carbonyl group further down the polymer chain, leading to the formation of a stable six-membered cyclic trimer (isocyanurate). This side reaction can limit the molecular weight of the resulting polymer. To achieve a living polymerization with good control over molecular weight and a narrow molecular weight distribution, these side reactions must be suppressed. This is often achieved by conducting the polymerization at very low temperatures.

The kinetics of isocyanate polymerization can be complex and are influenced by the specific reaction conditions. For the non-catalytic reaction between a diisocyanate and a diol to form a polyurethane, the reaction rate is dependent on the concentrations of both the isocyanate and hydroxyl groups. The introduction of a catalyst significantly alters the reaction kinetics, often changing the reaction order and lowering the activation energy.

Below is an interactive data table summarizing representative kinetic parameters for the reaction of aromatic diisocyanates with diols, which can serve as a model for understanding the polymerization kinetics involving this compound.

Advanced Applications of Pentafluorophenyl Isocyanate in Organic Synthesis

Synthesis of Pentafluorophenyl End-Capped Poly(ethylene glycol) (PF-PEG-PF)

Pentafluorophenyl isocyanate is utilized in the preparation of pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF). This synthesis involves the reaction of the terminal hydroxyl groups of poly(ethylene glycol) with this compound. The highly reactive isocyanate group (–NCO) readily forms a stable carbamate (B1207046) linkage with the hydroxyl groups (–OH) of the PEG polymer, effectively "capping" both ends of the polymer chain with a pentafluorophenyl group.

Applications in Drug Delivery Systems

Poly(ethylene glycol) (PEG) is a polymer widely employed in drug delivery due to its biocompatibility and ability to improve the pharmacokinetic profile of therapeutic agents. The modification of PEG with pentafluorophenyl groups to create PF-PEG-PF introduces new functionalities that are significant for drug delivery applications. These systems can be designed to respond to specific physiological triggers, potentially allowing for more controlled and targeted release of therapeutic payloads. The amphiphilic nature of PF-PEG-PF, combining a hydrophilic PEG core with hydrophobic pentafluorophenyl ends, allows for the formation of micelles and other nano-assemblies that can encapsulate poorly water-soluble drugs, enhancing their delivery.

Relevance in Materials Science

In materials science, PF-PEG-PF is notable for its stimuli-responsive properties. Aqueous solutions of PF-PEG-PF exhibit a Lower Critical Solution Temperature (LCST), a point at which the polymer undergoes a phase transition from soluble to insoluble upon heating. youtube.commnba-journal.com Research has shown that this LCST is sensitive to the type of gas dissolved in the solution. youtube.commnba-journal.com Specifically, the LCST of a PF-PEG-PF aqueous solution increases from 24.5 °C to 26 °C when dissolved carbon dioxide is replaced by oxygen. youtube.commnba-journal.com This reversible, gas-sensitive phase transition presents opportunities for creating "smart" materials that can respond to changes in their gaseous environment. youtube.commnba-journal.com Such materials could be developed for applications in sensing, controlled release systems, and environmentally responsive coatings.

Table 1: Gas-Sensitive Properties of PF-PEG-PF Aqueous Solution

Dissolved Gas Lower Critical Solution Temperature (LCST)
Carbon Dioxide 24.5 °C
Oxygen 26.0 °C

Data sourced from Macromolecular Rapid Communications. youtube.commnba-journal.com

Synthesis of Bioactive Molecules and Derivatives

The reactivity of this compound makes it a valuable tool for the synthesis and modification of bioactive molecules. Its isocyanate group can selectively react with hydroxyl or amine groups present in complex natural products, allowing for the creation of novel derivatives with potentially altered or enhanced biological activities.

Derivatives of Quinine (B1679958) with Antimalarial Properties

This compound is used in the specific chemical modification of quinine, a well-known antimalarial alkaloid. It reacts with the C9-hydroxyl group of the quinine molecule to form 9-O-(pentafluorophenylcarbamoyl)quinine. phytojournal.com Quinine has been a cornerstone in the treatment of malaria for centuries, acting as a rapidly effective schizonticide against the erythrocytic stages of malaria parasites. nih.govnih.gov The development of derivatives is a key strategy to overcome emerging drug resistance and improve efficacy. Modifying the quinine structure, particularly at the C9 position, has been a focus of medicinal chemistry research aimed at creating new agents for malaria treatment.

Preparation of Fluorinated Polymers

This compound serves as a key building block in the synthesis of specialized fluorinated polymers. nih.gov The incorporation of the pentafluorophenyl group into a polymer backbone imparts desirable properties such as enhanced thermal stability, chemical resistance, and altered surface characteristics. nih.gov The isocyanate functionality allows the molecule to be readily incorporated into various polymer structures, such as polyurethanes and polyureas, through reactions with polyols or polyamines. These resulting fluorinated polymers are valuable in high-performance applications, including specialized coatings, adhesives, and sealants that must withstand demanding chemical or thermal environments. nih.gov

Formation of Stable Urea (B33335) Derivatives

A significant application of this compound in organic synthesis is the formation of highly stable urea derivatives. nih.gov The isocyanate group (–NCO) is highly electrophilic and reacts efficiently with primary and secondary amines to form a urea linkage (–NH–CO–NH–). The high reactivity is enhanced by the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This reaction is robust and leads to the formation of a very stable covalent bond. These stable urea derivatives are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Poly(ethylene glycol)
Pentafluorophenyl End-Capped Poly(ethylene glycol) (PF-PEG-PF)
Quinine
9-O-(pentafluorophenylcarbamoyl)quinine
Carbon Dioxide

Derivatization Strategies for Analytical Chemistry

This compound (PFPI) is a significant reagent in analytical chemistry, utilized for derivatization to enhance the detection of various compounds. The process involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. This is particularly necessary for compounds that exhibit low volatility, poor thermal stability, or lack strong detector signals in their native form. libretexts.orgsigmaaldrich.com The introduction of the pentafluorophenyl group via PFPI can significantly improve the chromatographic behavior and detectability of analytes.

Derivatization of Amines and Alcohols for Enhanced Detection

This compound is highly effective for the derivatization of compounds containing active hydrogen atoms, such as primary and secondary amines and alcohols. libretexts.org The reaction of PFPI with these functional groups results in the formation of stable pentafluorophenyl ureas (from amines) and pentafluorophenyl carbamates (from alcohols).

This chemical modification is particularly advantageous for gas chromatography (GC) analysis. libretexts.org The key benefits include:

Enhanced Detectability : The resulting derivatives incorporate the highly electronegative pentafluorophenyl group. This moiety has a strong affinity for capturing electrons, which dramatically increases the response factor in an Electron Capture Detector (ECD), a highly sensitive detector used in GC. researchgate.net This allows for the trace-level analysis of substances like amphetamines. researchgate.netgcms.cz

Improved Chromatography : Derivatization often increases the volatility and thermal stability of polar analytes, making them more amenable to GC analysis. libretexts.org This leads to better peak shapes, reduced tailing, and improved separation from other components in a mixture. gcms.cz While various fluorinated reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are also used for this purpose, the isocyanate offers a distinct pathway for creating stable derivatives. researchgate.netresearchgate.net

Structural Confirmation : In mass spectrometry (MS), the derivatives produce unique and high molecular weight fragments, which aids in the confident identification and quantitation of the original analyte. gcms.cznih.gov

The derivatization procedure typically involves reacting the sample with PFPI, sometimes with the addition of a catalyst and gentle heating to ensure the reaction goes to completion. sigmaaldrich.comresearchgate.net

Table 1: Derivatization of Amines and Alcohols with PFPI This table provides examples of analyte classes that are derivatized using this compound for improved analytical detection.

Analyte ClassExample AnalyteFunctional GroupDerivative ProductPrimary Analytical Technique
Primary AminesAmphetamine-NH₂Pentafluorophenyl UreaGas Chromatography (GC)
Secondary AminesMethamphetamine-NH-Pentafluorophenyl UreaGas Chromatography (GC)
AlcoholsFatty Alcohols-OHPentafluorophenyl CarbamateGas Chromatography (GC)
PhenolsPhenolic Steroids-OH (phenolic)Pentafluorophenyl CarbamateGas Chromatography (GC)

Functionalization of Wood Polymers for Enhanced Resistance

This compound has been investigated as a chemical modifier for wood to improve its material properties. Wood is a natural composite primarily composed of cellulose, hemicellulose, and lignin, all of which contain abundant hydroxyl (-OH) groups. These groups make wood susceptible to water absorption and fungal decay.

By reacting wood polymers with PFPI, the isocyanate group (-NCO) forms a stable carbamate bond with the hydroxyl groups on the wood's surface and within its structure. sigmaaldrich.com This chemical functionalization imparts several beneficial characteristics:

Fungal Resistance : The modification of the wood polymers makes them less recognizable as a food source for decay fungi. Research has shown that treating wood, such as southern pine, with fluorophenyl isocyanates can render it resistant to fungal attack. sigmaaldrich.com

Hydrophobicity : The attachment of the nonpolar pentafluorophenyl groups to the polymer backbone increases the hydrophobicity (water-repellency) of the wood. This reduces water absorption, which in turn improves the dimensional stability of the wood and minimizes swelling and shrinking with changes in humidity.

Improved Composite Interfacing : In wood-plastic composites, isocyanates can be used to functionalize the wood fibers, improving the interfacial adhesion between the hydrophilic wood and the hydrophobic polymer matrix, such as polypropylene. scilit.com This leads to composite materials with enhanced mechanical properties. scilit.com

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts. nih.govacs.org While the most famous example is the copper-catalyzed azide-alkyne cycloaddition, the concept has expanded to include other highly efficient reactions. acs.org The reaction between isocyanates and nucleophiles like amines or thiols falls into the category of "thiol-click" or other click-like reactions due to its efficiency and reliability. nih.govacs.orgrsc.org

The reaction of this compound with primary amines to form ureas is exceptionally fast and specific, proceeding readily under mild conditions without the need for a metal catalyst. This makes it a valuable tool in materials science and polymer chemistry for:

Polymer Synthesis and Modification : PFPI can be used to prepare functional polymers. For example, it can be reacted with diols to synthesize polyurethanes or used to end-cap polymer chains, such as poly(ethylene glycol), to introduce the reactive pentafluorophenyl group for further functionalization. sigmaaldrich.com

Surface Functionalization : Surfaces containing amine or hydroxyl groups can be readily modified with PFPI. This allows for the precise tailoring of surface properties, such as wettability, adhesion, and biocompatibility.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.orgpcbiochemres.comresearchgate.net These reactions require functional groups that are mutually reactive but inert to the vast array of functional groups found in biomolecules. escholarship.org

This compound is a useful reagent for bioconjugation, which is the covalent linking of molecules for a specific purpose. Its high reactivity toward primary amines makes it suitable for labeling proteins. Proteins contain several primary amine groups, most notably the epsilon-amine of lysine (B10760008) residues and the N-terminus of the polypeptide chain. nih.gov

Key applications in this area include:

Protein Labeling : PFPI can be used to attach the pentafluorophenyl group to proteins. This group can serve as a reporter for ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) studies, allowing researchers to probe protein structure and interactions in a biological environment that is naturally devoid of fluorine signals.

Linker Chemistry : The isocyanate can act as a reactive handle to conjugate other molecules, such as fluorescent dyes, drugs, or affinity tags, to proteins and other biomolecules. The reaction forms a stable urea bond, creating a durable linkage. nih.gov

While highly reactive, the use of isocyanates in aqueous biological media requires careful control of reaction conditions (such as pH) to minimize the competing hydrolysis of the isocyanate group to an amine. nih.gov Although not a classic bioorthogonal reaction in the same category as strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligations, its chemoselective reactivity with amines allows it to be used for targeted bioconjugation in controlled in vitro settings. escholarship.orgnih.gov

Pentafluorophenyl Isocyanate in Material Science and Engineering

Development of Functional Materials with Enhanced Thermal Stability and Hydrophobicity

The incorporation of the pentafluorophenyl group into various molecular structures is a key strategy for developing functional materials with improved physical and chemical properties. The strong carbon-fluorine bonds inherent to this group contribute significantly to the thermal stability of the resulting materials. nih.gov Concurrently, the fluorine atoms create a low surface energy, leading to a pronounced water-repelling, or hydrophobic, character. nih.gov These dual benefits make pentafluorophenyl isocyanate a valuable reagent in the synthesis of materials designed for demanding environments.

Novel O-xylyl Bridged Hexaurea Receptors for Atmospheric CO2 Uptake

This compound serves as a critical reagent in the synthesis of complex molecular architectures, such as novel O-xylyl bridged hexaurea receptors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These specialized molecules are designed to selectively bind and capture specific guest molecules. The synthesis involves the reaction of the isocyanate with appropriate amine precursors to form the urea (B33335) linkages that are essential for creating the receptor's binding cavity. Researchers are exploring these hexaurea receptors for their potential application in atmospheric carbon dioxide (CO2) uptake, a field of significant environmental interest.

Substituted 2,6-Ethynylpyridine Bisphenylurea Scaffolds for Organic Electronics

In the field of organic electronics, this compound is used to synthesize components for molecular sensors. Specifically, it is one of several isocyanates used to create a library of sixteen distinct 2,6-bis(2-aniloethynyl)pyridine bisphenylurea scaffolds. nih.gov These molecules are investigated for their potential as anion sensors due to their fluorescent properties.

The synthesis involves reacting a 2,6-bis(2-aniloethynyl)pyridine core with various isocyanates, including this compound, to furnish the final bisurea structures. nih.gov Research has demonstrated that the fluorescent properties of these scaffolds can be precisely tuned by the systematic variation of the pendant functional groups introduced by the isocyanate. nih.gov This tunability is crucial for developing selective and sensitive fluorescent sensors for detecting specific anions, an important function in various electronic and biological systems. nih.gov

Fluorinated Polyurethanes and Related Materials

The synthesis of fluorinated polyurethanes (FPUs) is a major application area for fluorinated isocyanates. bohrium.comresearchgate.net Polyurethanes are traditionally formed by the reaction of a diisocyanate with a polyol. By using a fluorinated reactant like this compound, the resulting polymer chain incorporates fluorine atoms, which imparts desirable properties. nih.gov

FPUs exhibit excellent thermal stability, chemical resistance, and distinct surface properties like hydrophobicity and oleophobicity (oil-repellency). nih.govmdpi.com The high bond energy of the carbon-fluorine bonds contributes to the material's ability to withstand higher temperatures compared to their non-fluorinated counterparts. bohrium.com The presence of fluorine also lowers the surface energy of the material, which prevents wetting by water and oils. bohrium.com These properties make FPUs highly valuable for creating durable and protective coatings, sealants, and elastomers for use in aerospace, construction, and chemical industries. bohrium.comresearchgate.net

Table 1: Illustrative Properties of Fluorinated vs. Non-Fluorinated Polyurethanes Data is representative and compiled from general findings on fluorinated polymers.

PropertyTypical PolyurethaneFluorinated Polyurethane (FPU)Reference
Thermal Decomposition Onset~200 °C> 270 °C mdpi.com
Water Contact Angle~93°> 120° nsf.gov
Surface Tension~17 mN/m~12 mN/m nsf.gov

Electrolyte Additive in Lithium-Ion Batteries

This compound (PFPI) has been identified as a highly effective electrolyte additive for improving the performance of lithium-ion batteries, particularly those utilizing high-capacity silicon (Si) anodes. sigmaaldrich.commdpi.com Silicon is a promising anode material due to its high theoretical energy density, but it suffers from poor cycling stability caused by large volume changes during charging and discharging. mdpi.com This leads to continuous breakdown of the electrolyte and a loss of active lithium, ultimately causing the battery to fail. The addition of a small amount of PFPI to the electrolyte mitigates these degradation mechanisms. sigmaaldrich.commdpi.com

Enhancement of Capacity Retention and Coulombic Efficiency

The addition of 2 wt.% of PFPI to a baseline electrolyte in a lithium-ion full cell, consisting of a silicon anode and a LiNi1/3Mn1/3Co1/3O2 (NMC-111) cathode, significantly improves key performance metrics. mdpi.com Specifically, the battery's capacity retention and Coulombic efficiency are enhanced when compared to cells using either a baseline electrolyte or electrolytes with other well-known additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC). mdpi.com Higher Coulombic efficiency indicates that fewer parasitic reactions are occurring within the cell, leading to a longer and more stable cycle life.

Table 2: Performance of Si/NMC-111 Full Cells with Different Electrolyte Additives Based on findings from studies on PFPI as an electrolyte additive.

Electrolyte CompositionCapacity Retention after 100 CyclesAverage Coulombic EfficiencyReference
Baseline ElectrolyteLow< 99.5% mdpi.com
Baseline + 2% Vinylene Carbonate (VC)ImprovedImproved mdpi.com
Baseline + 2% Fluoroethylene Carbonate (FEC)ImprovedImproved mdpi.com
Baseline + 2% this compound (PFPI)Significantly Improved> 99.7% mdpi.com

Formation of Solid-Electrolyte Interphase (SEI) on Si Anodes

The performance improvement from PFPI is attributed to its ability to form a more effective solid-electrolyte interphase (SEI) on the surface of the silicon anode. sigmaaldrich.commdpi.com The SEI is a passivation layer that forms on the anode during the initial charge cycles. mdpi.com An ideal SEI allows lithium ions to pass through but prevents the bulk electrolyte from continuously decomposing on the anode surface.

X-ray photoelectron spectroscopy investigations have revealed that PFPI is a primary component of the SEI layer when used as an additive. mdpi.com This PFPI-containing SEI is more stable and robust, effectively reducing the loss of active lithium that would otherwise be consumed in parasitic reactions and trapped within a less stable interphase. sigmaaldrich.commdpi.com This tailored SEI formation is key to overcoming the stability challenges associated with silicon anodes. mdpi.com

Reduction of Active Lithium Losses

This compound (PFPI) has been identified as an effective electrolyte additive in lithium-ion batteries (LIBs), particularly those utilizing high-capacity anode materials like silicon (Si). The primary challenge with silicon anodes is their significant volume change during lithiation and delithiation, which leads to continuous electrolyte decomposition and a loss of active lithium, ultimately hindering cycling stability. researchgate.netacs.orgnih.gov The addition of PFPI to the electrolyte has been shown to mitigate these issues by forming a stable solid electrolyte interphase (SEI) on the anode surface. acs.orgnih.gov

Research has demonstrated that an electrolyte containing 2 wt.% PFPI significantly improves the performance of Si/LiNi1/3Mn1/3Co1/3O2 (NMC-111) full cells. acs.orgnih.gov The presence of PFPI leads to enhanced capacity retention and higher Coulombic efficiency when compared to electrolytes with well-known additives such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC). acs.orgnih.gov X-ray photoelectron spectroscopy (XPS) analysis has confirmed that PFPI is a significant component of the SEI layer formed on the silicon anode. researchgate.netacs.orgnih.gov This specialized SEI is crucial in reducing the amount of active lithium that becomes immobilized within the interphase, thereby minimizing active lithium loss. researchgate.netacs.orgnih.gov

The effectiveness of PFPI is attributed to its ability to create a more robust and efficient protective layer on the anode. This not only prevents the continuous decomposition of the electrolyte but also preserves the inventory of cyclable lithium ions. The success of PFPI opens avenues for a broader range of isocyanate compounds to be explored for tailoring the SEI layer on silicon-based anodes, potentially leading to further advancements in high-energy-density LIBs. acs.orgnih.gov

Table 1: Performance Comparison of Electrolyte Additives in Si/NMC-111 Full Cells

Electrolyte AdditiveConcentration (wt.%)Key BenefitReference
This compound (PFPI)2Improved capacity retention and Coulombic efficiency, reduced active lithium loss acs.orgnih.gov
Vinylene carbonate (VC)-Known SEI-forming additive researchgate.netacs.orgnih.gov
Fluoroethylene carbonate (FEC)-Commonly used additive for Si-based anodes researchgate.netacs.orgnih.gov

Preparation of Isocyanate-Functionalized Polymers for Coatings, Adhesives, and Sealants

Isocyanates are fundamental building blocks in the synthesis of polyurethane and polyurea systems, which are widely used in the formulation of coatings, adhesives, and sealants. tri-iso.com The reactive isocyanate group (-NCO) readily reacts with hydroxyl (-OH) groups of polyols to form polyurethanes, and with amine (-NH2) groups of polyamines to form polyureas. tri-iso.com this compound, as an aryl isocyanate, can be utilized in these polymerization reactions to create functional polymers. sigmaaldrich.comsigmaaldrich.com

The properties of the resulting polymer are heavily influenced by the type of isocyanate used. Aromatic isocyanates, such as PFPI, generally impart rigidity and hardness to the polymer, along with enhanced thermal and chemical resistance. tri-iso.com This makes them suitable for applications requiring durable and resilient coatings and adhesives. tri-iso.com The functionality of the isocyanate, meaning the number of -NCO groups per molecule, also plays a critical role in determining the degree of crosslinking in the polymer network. tri-iso.com Higher functionality leads to a more densely cross-linked polymer, resulting in a stiffer and more robust material. tri-iso.com

The versatility of isocyanate chemistry allows for the synthesis of a wide range of functional polyurethanes. rsc.org For instance, pentafluorophenyl ester-containing diol monomers can be polymerized with diisocyanates to yield chemically-modifiable polyurethanes. rsc.org This approach allows for post-polymerization functionalization, providing a route to a diverse array of functional materials with tailored properties for specific coating, adhesive, or sealant applications. rsc.org

Table 2: General Role of Isocyanates in Polymer Synthesis for Adhesives and Sealants

Polymer TypeReactantsKey Characteristics
PolyurethaneIsocyanate + PolyolVersatile properties, used in coatings, adhesives, foams
PolyureaIsocyanate + PolyamineHigh strength and durability

Intramolecular Cross-linking for Nanoparticle Formation

This compound chemistry is also instrumental in the formation of single-chain polymer nanoparticles (SCNPs) through intramolecular cross-linking. rsc.orgrsc.org SCNPs are formed by the collapse of individual polymer chains, resulting in nanoparticles typically in the 5-20 nm size range. rsc.orgrsc.org This process can be achieved by utilizing isocyanate-functionalized linear copolymers. nih.gov

One synthetic approach involves the reaction of these isocyanate-functionalized copolymers with a diamine in a dilute solution. nih.gov This leads to the efficient formation of intramolecularly cross-linked polymeric nanoparticles. The size of the resulting nanoparticles can be controlled by adjusting the molecular weight of the precursor polymer and the molar percentage of the isocyanate repeat units. nih.gov Analysis of the collapse reaction has shown that a significant portion of the isocyanate groups participate in the cross-linking, while some remain available for further functionalization with mono-functional amines. nih.gov This allows for the tuning of the chemical and physical properties of the nanoparticles. nih.gov

Another method involves the preparation of SCNPs containing activated ester moieties, such as those derived from pentafluorophenyl groups. rsc.orgrsc.org These pentafluorophenyl-functional SCNPs can be prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers. rsc.orgrsc.org The resulting SCNPs can then undergo post-formation functionalization by substituting the activated pentafluorophenyl esters with various amines. This strategy offers a straightforward method for modifying SCNPs and creating hybrids with specific functionalities. rsc.org

Development of Advanced Materials for Electronics

The application of this compound extends to the development of advanced materials for electronics, primarily through its role in enhancing the performance and stability of energy storage devices, which are critical components of modern electronics. As discussed previously, PFPI is a highly effective electrolyte additive for improving the performance of lithium-ion batteries with silicon-based anodes. researchgate.netacs.orgnih.gov By forming a stable SEI, PFPI contributes to longer cycle life and higher energy densities, which are key demands for advanced electronic devices. sigmaaldrich.com

Furthermore, the principles of surface modification using isocyanate chemistry can be applied to other electronic components. The reactive nature of the isocyanate group allows for the functionalization of surfaces, which can alter their electrical and chemical properties. For instance, modifying the surface of electrodes with a thin polymer layer can enhance their electrochemical reactivity and sensitivity. mdpi.com While not directly citing PFPI, the general strategy of using reactive organic molecules to modify electrode surfaces is a common theme in the development of advanced electronic materials. mdpi.com

This compound can also be used in the synthesis of specialized polymers with unique properties for electronic applications. For example, it can be used to prepare pentafluorophenyl end-capped poly(ethylene glycol). sigmaaldrich.comsigmaaldrich.com Such functionalized polymers could find use in the fabrication of dielectric layers, encapsulants, or other components in electronic devices where specific surface properties or chemical resistance are required. The ability to create polymers with tailored functionalities is crucial for the advancement of materials used in microelectronics and other high-tech applications. spacedaily.com

Computational and Spectroscopic Studies of Pentafluorophenyl Isocyanate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. chemmethod.com For pentafluorophenyl isocyanate and its derivatives, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, provide valuable insights into their behavior at the molecular level. chemmethod.com

Molecular Geometry Optimization

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemmethod.com For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles of the pentafluorophenyl ring and the isocyanate group. The optimization process ensures that the calculated properties are representative of the molecule in its ground state. The accuracy of these calculations is often validated by comparing the theoretical data with experimental results from techniques like X-ray diffraction, where available. chemmethod.com A strong correlation between the calculated and experimental geometries would confirm the suitability of the chosen DFT method for describing the molecular structure. chemmethod.com

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its reactivity and optical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the calculated HOMO-LUMO gap would provide insights into its potential applications in areas like optoelectronics. chemmethod.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. chemmethod.com It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent regions of neutral potential. For this compound, the MEP map would visually highlight the electrophilic and nucleophilic sites, corroborating the findings from NBO and Mulliken charge analyses and providing a clear guide to its chemical reactivity. chemmethod.com

Prediction of Vibrational Assignments

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. chemmethod.com By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. chemmethod.com For this compound, the calculated vibrational spectrum would be compared with the experimental FT-IR and Raman spectra to validate the accuracy of the computational model. chemmethod.com This correlation is crucial for a detailed understanding of the molecule's vibrational properties and for confirming its structure. chemmethod.com

Spectroscopic Characterization Techniques

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques to elucidate their molecular structure and functional groups. These methods, when used in conjunction with computational predictions, provide a comprehensive understanding of the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of this compound.

¹H NMR: As this compound contains no hydrogen atoms, its ¹H NMR spectrum is expected to be silent, showing no resonance signals. This is a characteristic feature used to confirm the absence of proton-containing impurities.

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The spectrum is characterized by the signal from the isocyanate carbon (-NCO) and the signals from the pentafluorophenyl ring. The isocyanate carbon typically appears in the range of δ = 120–130 ppm. The aromatic carbons are subject to complex splitting patterns due to coupling with the adjacent fluorine atoms (¹JCF, ²JCF, etc.), which can sometimes make these signals appear as complex multiplets or even be difficult to detect due to long relaxation times. reddit.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound. The spectrum of the pentafluorophenyl group typically displays three distinct signals corresponding to the fluorine atoms in the ortho, meta, and para positions relative to the isocyanate group. This results from the different chemical environments of the fluorine nuclei. For closely related compounds like pentafluorophenyl acrylate, these signals appear at approximately -153 ppm (para), -158 ppm (ortho), and -162 ppm (meta). arkat-usa.org The significant chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these environments. thermofisher.com

Table 1: Typical ¹⁹F NMR Chemical Shifts for a C₆F₅ Group

Position Chemical Shift Range (ppm)
ortho-Fluorine -157 to -159
para-Fluorine -152 to -154
meta-Fluorine -161 to -163

Note: Data is based on analogous compounds like pentafluorophenyl acrylate. arkat-usa.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups. In this compound, the most prominent and diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and appears in a relatively uncongested region of the infrared spectrum, typically between 2250 and 2275 cm⁻¹. researchgate.net Its high intensity is due to the large change in dipole moment associated with this vibrational mode. The presence of the electron-withdrawing pentafluorophenyl ring can slightly shift the position of this band compared to other aryl isocyanates.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Mode Wavenumber (cm⁻¹) Intensity
-N=C=O Asymmetric Stretch ~2250 - 2275 Strong, Sharp
C-F Stretch ~1100 - 1400 Strong
Aromatic C=C Stretch ~1500 - 1600 Medium

X-ray Diffraction (XRD) Analysis

As this compound is a liquid at room temperature, single-crystal X-ray diffraction analysis is not performed on the compound itself. However, XRD is an essential technique for determining the three-dimensional structure of solid derivatives. For example, the crystal structure of 1,3-bis(pentafluorophenyl)urea (B1580748), a derivative formed from the reaction of this compound with water or amines, has been determined.

One study reported a polymorph of 1,3-bis(pentafluorophenyl)urea that crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net The analysis revealed the precise bond lengths, bond angles, and the planarity of the urea (B33335) and aromatic ring systems. In the crystal lattice, molecules are linked into one-dimensional arrays through hydrogen bonds where both N-H groups of one molecule interact with the carbonyl oxygen of a neighboring molecule. nih.gov

Table 3: Crystallographic Data for 1,3-bis(pentafluorophenyl)urea Polymorph

Parameter Value
Chemical Formula C₁₃H₂F₁₀N₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.5798
b (Å) 9.5411
c (Å) 29.136

Source: Acta Cryst. (2013). E69, o608. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 209.07 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of approximately 209. sigmaaldrich.com

The fragmentation pattern is influenced by the stable pentafluorophenyl group. A primary fragmentation pathway involves the loss of the neutral isocyanate radical (·NCO) to yield the highly stable pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167. This fragment is often one of the most abundant peaks in the spectrum. Other fragments may arise from the cleavage of the aromatic ring, leading to smaller fluorinated carbon species.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Identity
209 [C₆F₅NCO]⁺ Molecular Ion
167 [C₆F₅]⁺ Loss of ·NCO

Kinetic Studies of Reactions Involving this compound

The high reactivity of the isocyanate group is significantly influenced by the strongly electron-withdrawing nature of the pentafluorophenyl ring. This makes this compound a highly electrophilic species that reacts readily with nucleophiles.

Kinetic studies on the reaction of aryl isocyanates, such as the closely related phenyl isocyanate, with alcohols like 1-butanol (B46404) have been conducted to understand the mechanism of urethane (B1682113) formation. rsc.orgugent.be These reactions are often complex, with potential catalysis by the alcohol reactant, the urethane product (autocatalysis), or external catalysts. mdpi.comnih.gov

The reaction rate is typically found to follow second-order kinetics, being first order in both the isocyanate and the alcohol. The presence of the five fluorine atoms on the phenyl ring drastically increases the reactivity of this compound compared to unsubstituted phenyl isocyanate. The fluorine atoms inductively withdraw electron density from the aromatic ring and the isocyanate group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, the rate constants for reactions of this compound with nucleophiles are significantly higher than those for phenyl isocyanate under identical conditions.

Interaction Studies of Pentafluorophenyl Isocyanate with Other Chemical Species

Formation of Stable Adducts with Nucleophiles

The isocyanate group of pentafluorophenyl isocyanate is highly susceptible to nucleophilic attack, resulting in the formation of stable covalent adducts. The high electrophilicity of the isocyanate carbon, amplified by the electron-withdrawing nature of the pentafluorophenyl ring, makes it a prime target for a wide range of nucleophiles, including compounds containing active hydrogen atoms such as amines, alcohols, and thiols.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom, leading to the formation of a substituted urea (B33335), carbamate (B1207046) (urethane), or thiocarbamate, respectively. The reactivity of the nucleophile plays a significant role in the reaction kinetics, with more basic and less sterically hindered nucleophiles generally reacting more rapidly.

A notable example of its reactivity with O-nucleophiles is the photochemical reaction with polyfluorinated alcohols. This reaction proceeds efficiently without the need for traditional catalysts, driven by the acidic nature of the polyfluoroalcohols. This method provides an environmentally favorable route to highly fluorinated urethanes.

While specific kinetic data for the reactions of this compound with a wide range of nucleophiles is not extensively compiled in a single source, the general reactivity trends for isocyanates provide a reliable framework for understanding these interactions. The table below summarizes the expected products from the reaction of this compound with representative primary nucleophiles.

Table 1: Adducts formed from the reaction of this compound with various nucleophiles.

Nucleophile Nucleophile Structure Adduct Class Adduct Structure
Primary Amine (e.g., Aniline) C₆H₅NH₂ Urea C₆F₅NHC(O)NHC₆H₅
Alcohol (e.g., Methanol) CH₃OH Carbamate C₆F₅NHC(O)OCH₃
Thiol (e.g., Thiophenol) C₆H₅SH Thiocarbamate C₆F₅NHC(O)SC₆H₅

Complexation Reactions with Transition Metals

This compound can act as a ligand in transition metal complexes, although it is more commonly observed as its isomer, pentafluorophenyl isocyanide (C₆F₅NC), in coordination chemistry. The isocyanide ligand is a strong π-acceptor, a property that is enhanced by the electron-withdrawing pentafluorophenyl group. This makes it electronically similar to the carbonyl ligand. nih.gov

One of the few structurally characterized examples of a complex containing the pentafluorophenyl isocyanide ligand is pentacarbonyl(pentafluorophenylisocyanide)chromium(0), [Cr(CO)₅(CNC₆F₅)]. nih.gov In this complex, the pentafluorophenyl isocyanide ligand coordinates to the chromium center through the carbon atom. The electronic properties of the C₆F₅NC ligand, being a weaker σ-donor and a stronger π-acceptor than its non-fluorinated counterpart, are evident in the structural and spectroscopic data of this complex. nih.gov

The strong π-acceptor nature of the pentafluorophenyl isocyanide ligand leads to a deviation from linearity in the C≡N–C bond angle, which is a characteristic feature of isocyanide complexes with significant metal-to-ligand back-bonding. nih.gov The table below presents key spectroscopic and structural data for [Cr(CO)₅(CNC₆F₅)].

Table 2: Spectroscopic and Structural Data for [Cr(CO)₅(CNC₆F₅)]

Parameter Value Reference
ν(CN) (cm⁻¹) Not explicitly stated in abstract nih.gov
C≡N–C bond angle (°) 173.6 nih.gov

The synthesis of such complexes can be challenging due to the cumbersome preparation of the perfluorinated isocyanide ligand itself. nih.gov However, their study provides valuable insights into the electronic effects of highly fluorinated ligands in organometallic chemistry.

Interactions with Lewis Acids

The interaction of this compound with strong Lewis acids can lead to interesting and unusual chemical transformations. A prominent example is its reaction with the powerful Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. This reaction does not result in a simple adduct formation but instead leads to a 1,2-carboboration of the isocyanate's C=O bond. Current time information in El Paso County, US.rsc.org

The reaction proceeds through a mechanism where the borane (B79455) activates the isocyanate, leading to a formal insertion of the isocyanate into a B-C bond of the borane. This results in the formation of a six-membered heterocyclic compound. Current time information in El Paso County, US. This transformation highlights the ability of strong Lewis acids to induce reactivity beyond simple coordination. The resulting heterocyclic product can be viewed as an adduct of an imino-borane with another isocyanate molecule. Current time information in El Paso County, US.

The general scheme for the carboboration of an isocyanate with tris(pentafluorophenyl)borane is depicted below:

Scheme 1: Carboboration of an isocyanate with tris(pentafluorophenyl)borane.

Q & A

Q. What are the recommended methods for synthesizing pentafluorophenyl isocyanate, and how can purity be validated?

this compound (C₆F₅NCO) is typically synthesized via the reaction of pentafluoroaniline with phosgene or trichloromethyl chloroformate under controlled conditions . Purity validation involves gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted amines or side products. Indirect GC methods using n-dibutylamine (n-DBA) as a derivatizing agent are particularly effective for quantifying residual isocyanate content .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its high reactivity with moisture and amines, this compound must be stored under inert gas (e.g., argon) and handled in a glovebox or fume hood. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spill management requires immediate neutralization with dry sand or specialized absorbents, followed by disposal as hazardous waste .

Q. How does the electron-deficient nature of this compound influence its reactivity in nucleophilic addition reactions?

The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the isocyanate moiety, making it highly reactive toward nucleophiles like alcohols and amines. This property is exploited in photochemical group-transfer reactions, where it facilitates C–H carbamoylation under UV irradiation with minimal byproducts .

Advanced Research Questions

Q. What mechanistic role does this compound play in stabilizing solid-electrolyte interphases (SEI) in silicon-based lithium-ion batteries?

this compound (PFPI) reacts with electrolyte components (e.g., LiPF₆) to form a fluorinated SEI layer on silicon anodes, mitigating volume expansion and improving Coulombic efficiency. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) reveal that PFPI-derived SEI layers reduce charge-transfer resistance by 40% compared to baseline electrolytes .

Q. How can researchers resolve contradictory data on the voltage stability of PFPI-containing electrolytes in high-voltage LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) cathodes?

Discrepancies in voltage stability often arise from variations in electrolyte composition or cycling protocols. Controlled studies using differential electrochemical mass spectrometry (DEMS) and in-situ Fourier-transform infrared (FTIR) spectroscopy are recommended to isolate degradation pathways. For example, PFPI’s stability above 4.4 V vs. Li/Li⁺ is contingent on the absence of protic impurities .

Q. What advanced analytical techniques are suitable for quantifying trace isocyanate derivatives in complex matrices?

Liquid chromatography-mass spectrometry (LC-MS) with pentafluorophenyl stationary phases (e.g., Ascentis® Express F5) provides superior selectivity for separating isocyanate derivatives like urea or carbamates. This method achieves detection limits of 0.1 ppm and resolves co-eluting impurities, which is critical for pharmacokinetic studies .

Q. How does the steric and electronic profile of this compound affect regioselectivity in radical-mediated C–H functionalization?

In photochemical reactions, the pentafluorophenyl group directs radical addition to electron-rich sites via polar effects. For instance, in the C–H pyridination of methyl O-acetylpodocarpate, PFPI ensures >90% regioselectivity for 4-pyridination over 2-pyridination, as confirmed by density functional theory (DFT) calculations .

Data Contradiction and Experimental Design

Q. Why do studies report divergent capacity retention rates for PFPI-enhanced silicon anodes, and how can experimental design mitigate this?

Variations in electrode porosity, binder composition, or cycling rates (C-rates) significantly impact capacity retention. Standardized testing protocols, such as fixed areal loadings (≥3 mAh/cm²) and controlled temperature (20°C ± 1°C), reduce variability. Comparative data from full-cell configurations (Si/NMC-111) show PFPI improves capacity retention from 65% to 82% over 100 cycles .

Q. What strategies optimize the use of this compound in multi-step organic syntheses with competing functional groups?

Sequential protection-deprotection schemes are essential. For example, in synthesizing sulfonamide derivatives, temporary protection of amines with tert-butoxycarbonyl (BOC) groups prevents undesired carbamoylation. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV-active quenching agents .

Methodological Guidance

Q. How can researchers validate the formation of PFPI-derived interfacial layers in operando?

In-situ atomic force microscopy (AFM) coupled with electrochemical cycling provides real-time topographic and mechanical data on SEI evolution. For ex-situ analysis, time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps fluorine distribution, confirming PFPI incorporation into the SEI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.